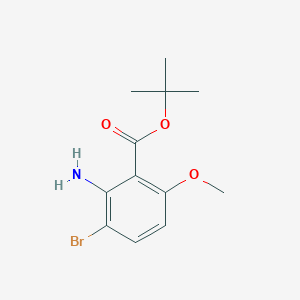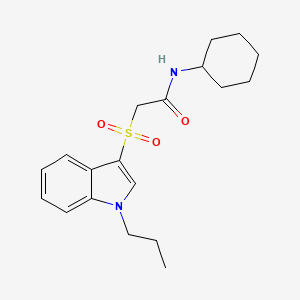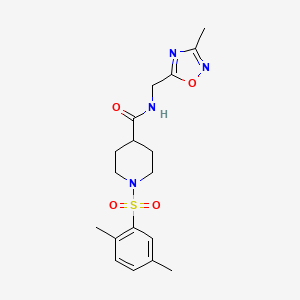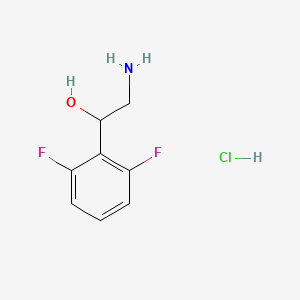![molecular formula C19H19ClN6O2 B2406121 1-allyl-7-(4-chlorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919008-12-1](/img/structure/B2406121.png)
1-allyl-7-(4-chlorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the purine ring system, followed by various substitutions to introduce the allyl, chlorobenzyl, and methyl groups, as well as the triazino group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The purine ring system forms the core of the molecule, with the various substituents attached at different positions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the allyl group could potentially undergo reactions such as oxidation or polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be relatively non-polar due to the presence of the aromatic rings, and might therefore have low solubility in water .Aplicaciones Científicas De Investigación
Antiallergic and Bronchodilator Potential
Research on compounds structurally related to 1-allyl-7-(4-chlorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has indicated significant antiallergic and bronchodilator effects. A study examined tazifylline, a compound with a purine-based structure, for its antiallergic activity. It was found that tazifylline demonstrated dose-related inhibitions of allergic reactions without significant sedative effects at various dose levels, indicating its potential as an antiallergic agent without adverse sedative impacts (Ring et al., 1988). Another compound, structurally related to purines, showed promising results as a bronchodilator and antiallergic compound in clinical studies, demonstrating the potential of this class of compounds in managing conditions like asthma (Cho Yw et al., 1981).
Neuroprotective Effects
The neuroprotective properties of caffeine, a purine derivative, were investigated in a Parkinson's disease model. The study concluded that caffeine and several A2A antagonists attenuated the loss of striatal dopamine, indicating the role of purine derivatives in neuroprotection and their potential therapeutic applications for neurodegenerative diseases (Chen et al., 2001).
Metabolic and Excretory Studies
The metabolism and excretion patterns of BIIB021, a purine derivative, were explored in rats, dogs, and humans. The study provided valuable insights into the metabolic pathways and excretion routes of this class of compounds, emphasizing their extensive metabolism and the significance of understanding these processes for their therapeutic applications (Lin Xu et al., 2013).
Occupational Exposure and Health Risks
A study assessing the potential cardiovascular risks associated with trichloroethylene exposure found that exposure may increase methylated arginine levels, suggesting a risk factor for cardiovascular diseases. This indicates the relevance of understanding the health implications of exposure to certain chemicals and the potential protective or harmful roles of related compounds (Iritas et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c1-4-9-26-18-21-16-15(24(18)10-12(2)22-26)17(27)25(19(28)23(16)3)11-13-5-7-14(20)8-6-13/h4-8H,1,9-11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYMBGRCPQUTEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)

![2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2406042.png)
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2406047.png)




![N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406056.png)
![4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2406057.png)
![Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate](/img/structure/B2406059.png)
